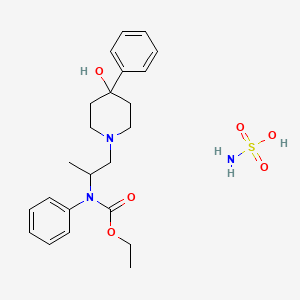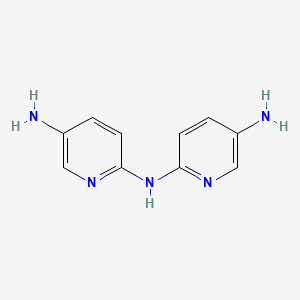
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is an organic compound with the molecular formula C10H11N5 and a molecular weight of 201.23 g/mol . It is known for its unique structure, which includes two pyridine rings connected by an amino group. This compound is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine can be synthesized through several methods. One common approach involves the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst . The reaction typically occurs under hydrogenation conditions, where hydrogen gas is used to reduce the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a Pd/C catalyst to achieve efficient reduction of the nitro group. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, making them useful in various applications .
類似化合物との比較
Similar Compounds
2,5-Diaminopyridine: A disubstituted pyridine that can be prepared by the reduction of 5-nitro-2-aminopyridine.
N2,N2-Dimethyl-2,5-pyridinediamine: A derivative with dimethyl groups attached to the amino groups.
N2-Phenylpyridine-2,5-diamine: A compound with a phenyl group attached to the pyridine ring.
Uniqueness
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is unique due to its dual pyridine structure and the presence of amino groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form coordination complexes with metal ions further enhances its versatility in scientific research .
特性
CAS番号 |
4928-50-1 |
|---|---|
分子式 |
C10H11N5 |
分子量 |
201.23 g/mol |
IUPAC名 |
2-N-(5-aminopyridin-2-yl)pyridine-2,5-diamine |
InChI |
InChI=1S/C10H11N5/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2,(H,13,14,15) |
InChIキー |
JVRBFCPMIHJUPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1N)NC2=NC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


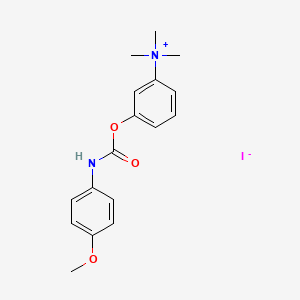
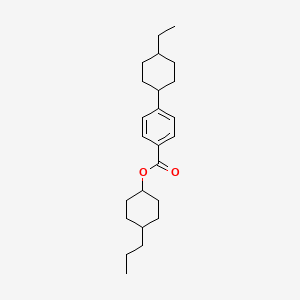
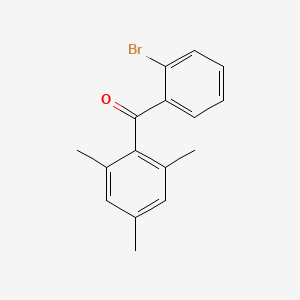
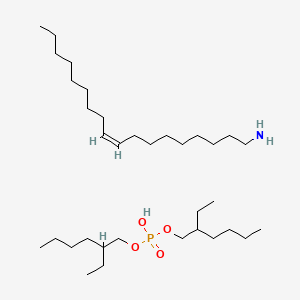
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
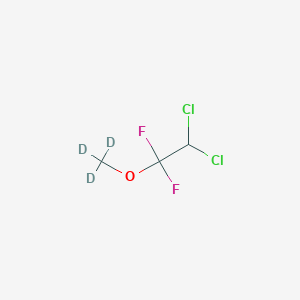
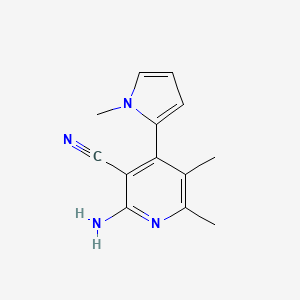
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)

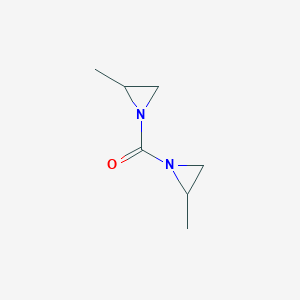
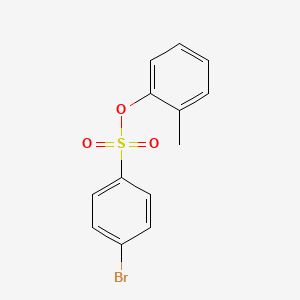
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
